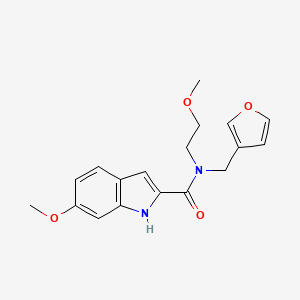![molecular formula C10H17Cl2N3O3 B2826344 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride CAS No. 1461704-87-9](/img/structure/B2826344.png)
5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . It has a molecular weight of 298.17 . The IUPAC name for this compound is 5-((4-methylpiperazin-1-yl)methyl)isoxazole-3-carboxylic acid dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H . This indicates that the molecule contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 chlorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 298.17 . Further details about its physical and chemical properties were not found in the sources retrieved.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Tuberculostatic Activity : Compounds containing phenylpiperazine, similar to the core structure of the mentioned chemical, have shown tuberculostatic activity. Minimum inhibiting concentrations were found within 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).
- Antimicrobial Properties : Novel 1,2,4-Triazole derivatives, with structural similarities, have demonstrated antimicrobial activities, offering potential for new antimicrobial agents (Bektaş et al., 2007).
Neuropharmacology and Central Nervous System (CNS) Studies
- Atypical Antipsychotic Activity : A study on 5-(4-methylpiperazin-1-yl)-8-chloro-pyridol{2,3b}{1,5}benzoxazepine (JL13) showed atypical antipsychotic profile, with effects on extracellular dopamine in the prefrontal cortex of rats (Invernizzi et al., 2000).
- Cerebral Protective Agents : Novel 4-arylazole derivatives with amino groups, structurally similar, showed significant anti-anoxic activity and potential in cerebral protection (Ohkubo et al., 1995).
Design and Synthesis of Novel Compounds
- Synthesis of Novel 2-Amino-5-Hydroxyindole Derivatives : These derivatives, structurally related, showed potential in treating inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr et al., 2006).
Pharmacological Characterization
- Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist : Compound S32212, with a related structure, was characterized for its antidepressant properties and effects on neurochemistry and electrophysiology (Dekeyne et al., 2012).
Miscellaneous Applications
- Anti-inflammatory Activities : Some derivatives showed significant anti-inflammatory activity, indicating potential use in anti-inflammatory drugs (Koksal et al., 2013).
- Bronchodilator Properties : The synthesis of 1,3-Bis(4-methyloxazol-5-yl)xanthine, derived from a similar compound, was studied for potential use as a bronchodilator (Ray & Ghosh, 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKQQVHGHOJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)

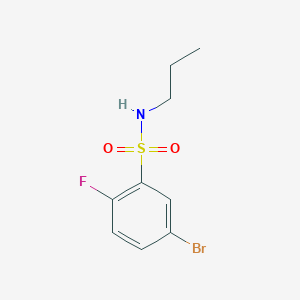
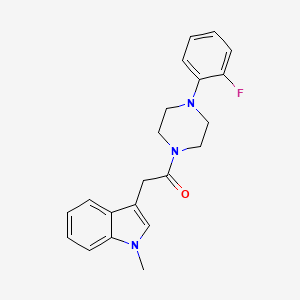
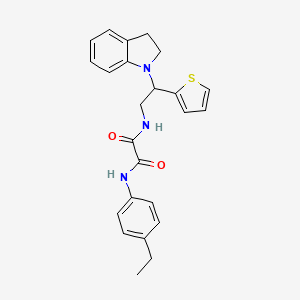
![3-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzonitrile](/img/structure/B2826271.png)
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)

![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)
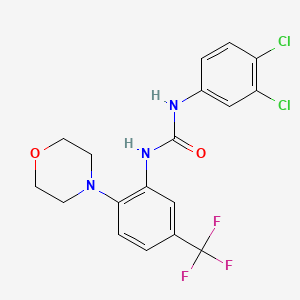
![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
